
N-Phényl-2-désoxy-D-glucosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-2-deoxy-D-glucosylamine, also known as (2R,3S)-5-(phenylimino)pentane-1,2,3-triol, is a chemical substance with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for N-Phenyl-2-deoxy-D-glucosylamine were not found in the search results, a paper was found discussing a novel N-glycosylamine-based strategy for isotopic labeling of N-linked glycans for quantitative analysis by use of mass spectrometry (MS) . This strategy relies on the primary amine group on the reducing end of freshly released N-linked glycans for labeling .Molecular Structure Analysis
The molecular structure of N-Phenyl-2-deoxy-D-glucosylamine is represented by the formula C11H15NO3 .Physical And Chemical Properties Analysis
N-Phenyl-2-deoxy-D-glucosylamine has a molecular weight of 209.24 and a predicted density of 1.17 .Applications De Recherche Scientifique
Synthèse de dérivés de N-glucosylamine
“N-Phényl-2-désoxy-D-glucosylamine” est utilisé dans la synthèse de dérivés de N-glucosylamine . Ces dérivés ont suscité un intérêt significatif dans le domaine pharmaceutique en raison de leur large éventail d'activités pharmacologiques .
Activité antimicrobienne
Les glucosylamines portant des homoallylamines, du benzoimidazole, des noyaux de phénanthroline auraient montré une large gamme d'activités pharmacologiques, notamment une activité antibactérienne et antimicrobienne .
Activité antioxydante
Ces dérivés de glucosylamine présentent également une activité antioxydante, ce qui les rend potentiellement utiles dans la lutte contre les maladies liées au stress oxydatif .
Activité anti-VIH
Certains dérivés de glucosylamine ont montré une activité anti-VIH, ce qui indique leur utilisation potentielle dans le traitement du VIH .
Activité anticancéreuse
Certains dérivés de glucosylamine ont démontré une activité anticancéreuse, suggérant leur application potentielle en thérapie anticancéreuse .
Synthèse de nucléosides et de chimiothérapeutiques
Les glycosylamines, y compris “this compound”, sont des intermédiaires importants dans la synthèse de nucléosides et de chimiothérapeutiques .
Safety and Hazards
When handling N-Phenyl-2-deoxy-D-glucosylamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Orientations Futures
Mécanisme D'action
Target of Action
N-Phenyl-2-deoxy-D-glucosylamine is a complex organic compound with the molecular formula C11H15NO3 It is known to be an intermediate in the synthesis of telbivudine , a medication used to treat Hepatitis B. Therefore, it can be inferred that its targets might be related to the viral replication process of Hepatitis B.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-Phenyl-2-deoxy-D-glucosylamine can be achieved through a multi-step process involving the protection of the amine group, glycosylation, and deprotection.", "Starting Materials": [ "N-phenyl-2-deoxy-D-glucosamine", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Methanesulfonic acid", "Sodium borohydride", "Acetone" ], "Reaction": [ "Protect the amine group of N-phenyl-2-deoxy-D-glucosamine by reacting it with acetic anhydride and methanol to form N-phenyl-2-deoxy-D-glucosyl acetamide.", "React N-phenyl-2-deoxy-D-glucosyl acetamide with methanesulfonic acid and sodium hydroxide to form the glycoside intermediate.", "Reduce the glycoside intermediate with sodium borohydride in methanol to form N-Phenyl-2-deoxy-D-glucosylamine.", "Deprotect the amine group of N-Phenyl-2-deoxy-D-glucosylamine by reacting it with hydrochloric acid and acetone to obtain the final product." ] } | |
Numéro CAS |
136207-41-5 |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.245 |
Nom IUPAC |
(2R,3S)-5-phenyliminopentane-1,2,3-triol |
InChI |
InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2/t10-,11+/m0/s1 |
Clé InChI |
QXLHVPIMOYSNQR-WDEREUQCSA-N |
SMILES |
C1=CC=C(C=C1)N=CCC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



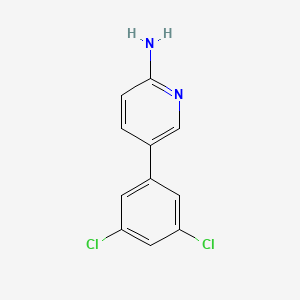
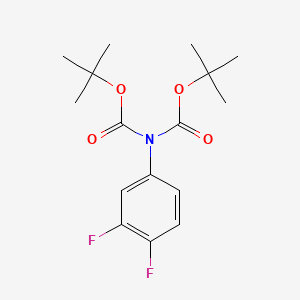
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 5,6-dimethyl- (9CI)](/img/structure/B594738.png)
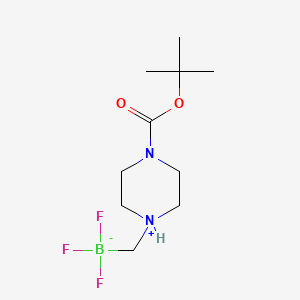



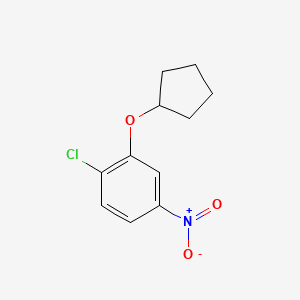


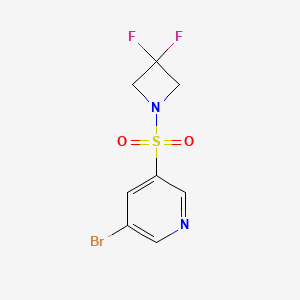
![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)